molecular formula C21H28N4OS B2486419 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008980-37-7

5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2486419
CAS No.: 1008980-37-7
M. Wt: 384.54
InChI Key: AHCGVMQAMMKOBS-UHFFFAOYSA-N
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Description

5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4OS and its molecular weight is 384.54. The purity is usually 95%.
BenchChem offers high-quality 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-5-17-22-21-25(23-17)20(26)19(27-21)18(16-8-6-13(2)7-9-16)24-11-14(3)10-15(4)12-24/h6-9,14-15,18,26H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCGVMQAMMKOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound suggests potential therapeutic applications in various fields of medicine.

Chemical Structure and Properties

The molecular formula of the compound is C20H28N4OSC_{20}H_{28}N_4OS, with a molecular weight of approximately 372.54 g/mol. The compound features a thiazole ring fused with a 1,2,4-triazole moiety and is substituted with a piperidine derivative.

1. Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazoles have been documented to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this class can inhibit the growth of various bacterial strains. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo[3,2-b][1,2,4]triazoles has been extensively studied. A recent study evaluated a series of substituted thiazolo[3,2-b][1,2,4]triazole derivatives for their anti-inflammatory effects using in vivo models. The results indicated that several compounds exhibited protective effects comparable to standard anti-inflammatory drugs like indomethacin. Specifically, one derivative showed up to 67% protection against inflammation in murine models .

Compound% ProtectionReference Drug Protection
Compound A67%47% (Indomethacin)
Compound B60%47% (Indomethacin)
Compound C55%47% (Indomethacin)

3. Cytotoxicity and Anticancer Activity

Research into the cytotoxic effects of thiazolo[3,2-b][1,2,4]triazoles on cancer cell lines has shown promising results. In vitro studies using the MTT assay demonstrated that some derivatives exhibit significant cytotoxicity against various cancer cell lines including mammary adenocarcinoma and lung adenocarcinoma. For example, one compound demonstrated an IC50 value comparable to that of cisplatin .

The mechanisms underlying the biological activities of thiazolo[3,2-b][1,2,4]triazoles are multifaceted:

  • Inhibition of Enzymes : Many derivatives have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. Studies report inhibitory activities ranging from 0% to 93% against COX-1 and COX-2 .
  • Antioxidant Properties : Some studies suggest that these compounds may also exhibit antioxidant activity which can contribute to their anti-inflammatory and anticancer effects.

Case Studies

Case Study 1 : A group of researchers synthesized several thiazolo[3,2-b][1,2,4]triazole derivatives and tested them for anti-inflammatory activity in murine models. The study found that these compounds not only reduced inflammation but also had lower side effects compared to traditional NSAIDs .

Case Study 2 : Another study focused on the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives against various cancer cell lines. It was observed that certain modifications to the chemical structure significantly enhanced cytotoxicity while minimizing toxicity towards normal cells .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial and antifungal properties. Specifically, studies have indicated that compounds similar to 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can effectively inhibit the growth of various pathogens.

Case Study: Antimicrobial Efficacy

A study conducted at Zaporizhzhia State Medical University evaluated the antimicrobial activity of synthesized triazole derivatives. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting that compounds with similar structures to 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol could also possess similar properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research into related triazole derivatives has demonstrated their ability to induce cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

A recent study explored the cytotoxic effects of triazole derivatives on human cancer cell lines (A549 for lung adenocarcinoma and T47D for breast cancer). The findings revealed that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin and doxorubicin . This indicates that 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may also be a candidate for further anticancer research.

Synthesis and Modification

The synthesis of this compound typically involves straightforward methodologies that allow for the introduction of various functional groups. For example, one-pot reactions have been employed to produce highly functionalized thiazolo[3,2-b][1,2,4]triazole derivatives efficiently . Such synthetic flexibility enables the development of analogs with potentially enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving condensation of piperidine derivatives with thiazolo-triazole precursors. Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency and yield (e.g., 70–85% yield under optimized conditions). Key steps include:

  • Formation of the thiazolo-triazole core via cyclization of thiourea intermediates.
  • Alkylation or nucleophilic substitution to introduce the 3,5-dimethylpiperidinyl and p-tolyl groups.
  • Purification via column chromatography or recrystallization using ethanol/methanol mixtures .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and stereochemistry.
  • X-ray crystallography to resolve spatial arrangements of the fused thiazolo-triazole and piperidine rings.
  • Mass spectrometry (HRMS or ESI-MS) to validate molecular weight (±1 ppm accuracy).
  • HPLC (>95% purity threshold) with UV detection at 254 nm using a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Anticancer activity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination.
  • Anti-inflammatory potential : COX-2 inhibition assay using ELISA kits.
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action for this compound?

  • Methodological Answer : Perform docking simulations with target enzymes (e.g., 14-α-demethylase [PDB:3LD6]) to predict binding affinities.

  • Use software like AutoDock Vina; set grid parameters to cover the active site (e.g., 25 ų box).
  • Validate docking poses with MD simulations (100 ns runs) to assess stability.
  • Compare results with experimental IC₅₀ values to correlate computational and empirical data .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity variations : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere, HPLC validation).
  • Assay conditions : Re-test activity using identical cell lines, media, and incubation times.
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl or furan-substituted variants) to identify substituent-specific effects .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Systematically modify:

  • Piperidine substituents : Replace 3,5-dimethyl groups with bulkier tert-butyl or electron-withdrawing F/Cl.
  • Aromatic rings : Substitute p-tolyl with meta-fluorophenyl or heterocycles (e.g., thiophene).
  • Thiazolo-triazole core : Explore methylation at the 6-ol position.
  • Test each variant in dose-response assays to map pharmacophore requirements .

Q. What approaches optimize solubility and stability for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • pH-dependent solubility : Test solubility in buffers (pH 1.2–7.4) using shake-flask methods.
  • Formulation strategies : Use PEG-400 or cyclodextrin-based carriers to enhance bioavailability.
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

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